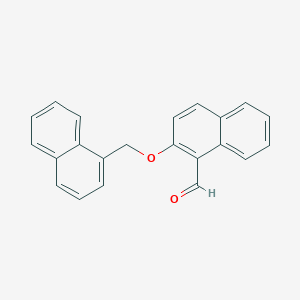
1-ナフタレンカルボアルデヒド, 2-(1-ナフチルオキシメチル)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C22H16O2 and a molecular weight of 312.36 g/mol . This compound is characterized by its unique structure, which includes two naphthalene rings connected by a methoxy group and an aldehyde functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
科学的研究の応用
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of molecular interactions and as a fluorescent probe due to its naphthalene rings.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the O-alkylation of naphthalene-1-carbaldehyde with naphthalen-1-ylmethanol in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carboxylic acid.
Reduction: 2-(Naphthalen-1-ylmethoxy)naphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability. The naphthalene rings provide a rigid, planar structure that can interact with other aromatic systems through π-π stacking interactions.
類似化合物との比較
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde can be compared with other naphthalene derivatives such as:
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Similar structure but with an ethynyl group instead of a methoxy group, leading to different reactivity and applications.
Naphthalene-1-carbaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Methoxynaphthalene: Contains a methoxy group but lacks the aldehyde functional group, leading to different applications and reactivity.
These comparisons highlight the unique combination of functional groups in 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde, which contribute to its distinct chemical behavior and wide range of applications.
特性
IUPAC Name |
2-(naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2/c23-14-21-20-11-4-2-7-17(20)12-13-22(21)24-15-18-9-5-8-16-6-1-3-10-19(16)18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLVTKVUYFTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2483586.png)
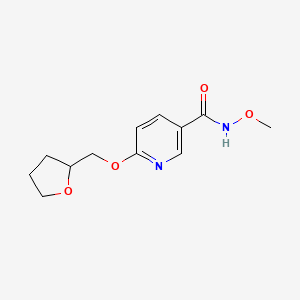
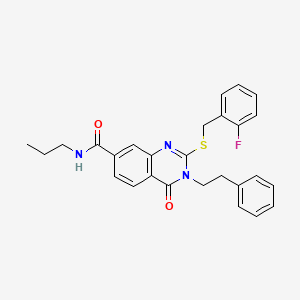
![4'-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2483593.png)

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2483596.png)
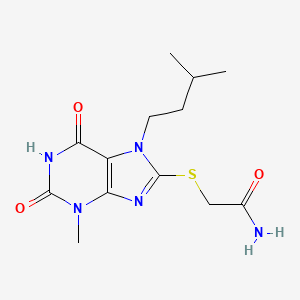
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
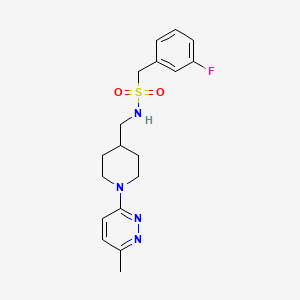
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
![N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-2-carboxamide](/img/structure/B2483602.png)
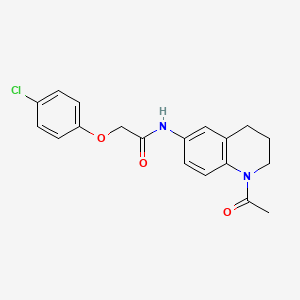
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)
